ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate A metabolite of Apixaban
Brand Name: Vulcanchem
CAS No.: 503614-91-3
VCID: VC21337645
InChI: InChI=1S/C27H28N4O5/c1-3-36-27(34)24-22-15-17-30(19-9-7-18(8-10-19)29-16-5-4-6-23(29)32)26(33)25(22)31(28-24)20-11-13-21(35-2)14-12-20/h7-14H,3-6,15-17H2,1-2H3
SMILES: CCOC(=O)C1=NN(C2=C1CCN(C2=O)C3=CC=C(C=C3)N4CCCCC4=O)C5=CC=C(C=C5)OC
Molecular Formula: C27H28N4O5
Molecular Weight: 488.5 g/mol

ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate

CAS No.: 503614-91-3

Cat. No.: VC21337645

Molecular Formula: C27H28N4O5

Molecular Weight: 488.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate - 503614-91-3

CAS No. 503614-91-3
Molecular Formula C27H28N4O5
Molecular Weight 488.5 g/mol
IUPAC Name ethyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate
Standard InChI InChI=1S/C27H28N4O5/c1-3-36-27(34)24-22-15-17-30(19-9-7-18(8-10-19)29-16-5-4-6-23(29)32)26(33)25(22)31(28-24)20-11-13-21(35-2)14-12-20/h7-14H,3-6,15-17H2,1-2H3
Standard InChI Key PULNLYVCJSOXKS-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NN(C2=C1CCN(C2=O)C3=CC=C(C=C3)N4CCCCC4=O)C5=CC=C(C=C5)OC
Canonical SMILES CCOC(=O)C1=NN(C2=C1CCN(C2=O)C3=CC=C(C=C3)N4CCCCC4=O)C5=CC=C(C=C5)OC
Appearance Solid powder

Chemical Structure and Identification

Molecular Composition

Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate possesses a complex heterocyclic structure with the molecular formula C27H28N4O5 . The compound features several key structural elements:

  • A central pyrazolo[3,4-c]pyridine core structure

  • A 4-methoxyphenyl substituent at the N-1 position

  • A 4-(2-oxopiperidin-1-yl)phenyl group at the 6-position

  • A 7-oxo functionality in the tetrahydropyridine ring

  • An ethyl carboxylate group at the 3-position of the pyrazole ring

This architectural arrangement creates a molecule with multiple functional groups capable of diverse interactions, contributing to its significance in pharmaceutical applications.

Related Compounds

The target compound belongs to a family of structurally related molecules with similar pharmacophoric elements. One closely related compound is 1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester (CAS No. 503614-56-0), which shares the core pyrazolo[3,4-c]pyridine structure but lacks the 6-(4-(2-oxopiperidin-1-yl)phenyl) substituent . Another important derivative is 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide, known as apixaban (compound 40), which features a carboxamide group in place of the ethyl carboxylate .

Crystallographic Properties

Crystal Structure

X-ray powder diffraction analysis has provided detailed crystallographic data for ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate. The compound crystallizes in a triclinic system with the following unit cell parameters :

ParameterValue
Space groupP-1
a14.101(4) Å
b10.105(6) Å
c9.532(7) Å
α72.774(1)°
β97.356(3)°
γ108.237(3)°
Unit cell volume (V)1231.45 ų
Z (formula units per cell)2

The triclinic crystal system with space group P-1 indicates a relatively low symmetry structure, which is common for complex organic molecules with multiple substituents. The unit cell contains two molecules of the compound (Z = 2), suggesting a specific packing arrangement that optimizes intermolecular interactions .

Role in Apixaban Synthesis

Synthetic Pathway

Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate serves as an essential intermediate in the synthesis of apixaban, a direct factor Xa inhibitor used as an anticoagulant . The synthetic pathway likely involves the following key transformations:

  • Formation of the pyrazolo[3,4-c]pyridine core structure

  • Introduction of the 4-methoxyphenyl group at the N-1 position

  • Incorporation of the 4-(2-oxopiperidin-1-yl)phenyl substituent at the 6-position

  • Conversion of the ethyl carboxylate to the carboxamide to yield apixaban

The final conversion from ester to amide represents a critical step in transforming the intermediate into the pharmacologically active apixaban molecule.

Relationship to Apixaban Development

The development of apixaban (compound 40) emerged from efforts to identify a suitable follow-on compound to razaxaban (compound 4), with modifications aimed at eliminating potential in vivo hydrolysis to a primary aniline . The cyclization of the carboxamido linker to form the bicyclic tetrahydropyrazolopyridinone scaffold retained potent factor Xa binding activity while improving the pharmacokinetic profile .

Apixaban exhibits exceptional potency, selectivity, and efficacy against factor Xa, a crucial enzyme in the blood coagulation cascade . The specific structural features of the intermediate compound, including the 4-methoxyphenyl group at the P1 position, contribute significantly to the binding affinity and good oral bioavailability of the final drug product.

Structure-Activity Considerations

Structural Comparison with Related Compounds

The development of compounds like the target intermediate reflects broader trends in medicinal chemistry focused on heterocyclic compounds with pyrazole cores. Similar pyrazole-containing structures have been explored for various therapeutic applications, including as inhibitors of tropomyosin receptor kinases (TRKs) .

Physicochemical Properties

Theoretical Physicochemical Characteristics

Based on its chemical structure, ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate would be expected to exhibit the following physicochemical properties:

  • A moderate to high molecular weight (consistent with C27H28N4O5)

  • Limited water solubility due to its complex aromatic and heterocyclic structure

  • Potential for hydrogen bond formation through its carbonyl and nitrogen groups

  • Susceptibility to hydrolysis at the ethyl ester position under basic or enzymatic conditions

  • UV absorption characteristics typical of aromatic and heterocyclic compounds

Such properties would influence its handling during synthesis, purification, and subsequent chemical transformations.

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